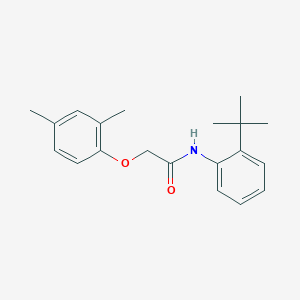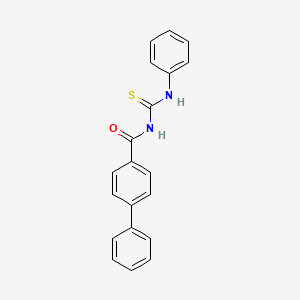
N-(anilinocarbonothioyl)-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(anilinocarbonothioyl)-4-biphenylcarboxamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the regulation of immune responses, hematopoiesis, and inflammation.
作用机制
N-(anilinocarbonothioyl)-4-biphenylcarboxamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as STATs, which are involved in the regulation of gene expression. By inhibiting JAK activity, N-(anilinocarbonothioyl)-4-biphenylcarboxamide can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects, including inhibition of JAK activity, modulation of cytokine signaling, and regulation of gene expression. In addition to its anticancer effects, N-(anilinocarbonothioyl)-4-biphenylcarboxamide has also been shown to have anti-inflammatory effects, and has been studied for its potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
N-(anilinocarbonothioyl)-4-biphenylcarboxamide has several advantages for lab experiments, including its well-characterized mechanism of action, its ability to inhibit JAK activity in a dose-dependent manner, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, there are also some limitations to using N-(anilinocarbonothioyl)-4-biphenylcarboxamide in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-(anilinocarbonothioyl)-4-biphenylcarboxamide, including the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other anticancer agents. In addition, N-(anilinocarbonothioyl)-4-biphenylcarboxamide could also be studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases.
合成方法
N-(anilinocarbonothioyl)-4-biphenylcarboxamide can be synthesized through a multi-step process that involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction with aniline to form the anilide intermediate. The anilide intermediate is then treated with carbon disulfide to form the corresponding dithiocarbamate, which is subsequently reacted with phosgene to form the final product, N-(anilinocarbonothioyl)-4-biphenylcarboxamide.
科学研究应用
N-(anilinocarbonothioyl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of JAKs, which are involved in the regulation of immune responses, hematopoiesis, and inflammation. JAKs have been implicated in the development of various types of cancer, including leukemia, lymphoma, and solid tumors. N-(anilinocarbonothioyl)-4-biphenylcarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
4-phenyl-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-19(22-20(24)21-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAKRDDWPJPCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(phenylcarbamothioyl)biphenyl-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

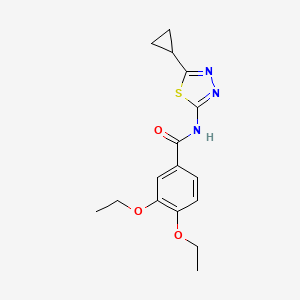
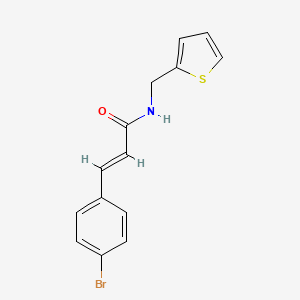
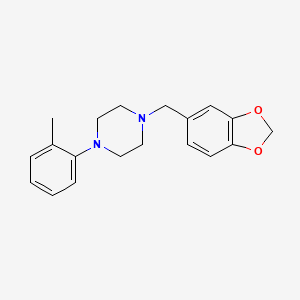
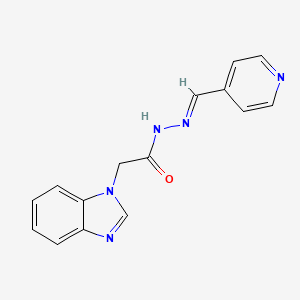
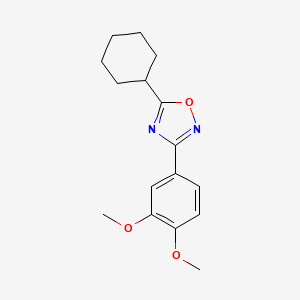
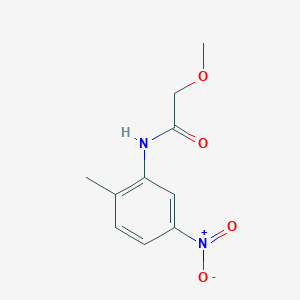
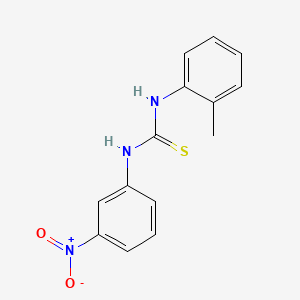
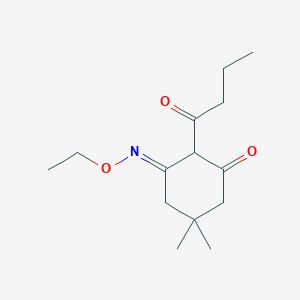
![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)
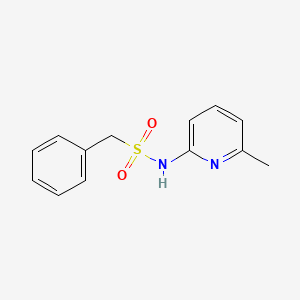
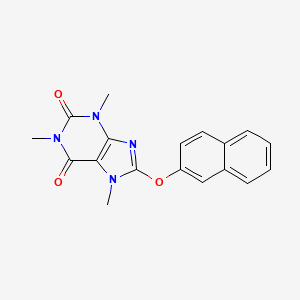
![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
